
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 2-methyl-1H-imidazol-1-yl group at the 2-position of the benzaldehyde ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Imidazole Formation: The 2-methyl-1H-imidazol-1-yl group can be introduced through a condensation reaction between 2-methylimidazole and the brominated benzaldehyde. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: 5-Amino-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde.
科学的研究の応用
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the imidazole ring allows it to form hydrogen bonds and coordinate with metal ions, which can influence its binding affinity and specificity. The bromine atom and the aldehyde group also contribute to its reactivity and potential biological activity.
類似化合物との比較
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound contains a nitro group instead of a bromine atom and an acetic acid group instead of an aldehyde group.
2-Bromo-1-methyl-1H-imidazole: This compound lacks the benzaldehyde moiety and has a bromine atom at the 2-position of the imidazole ring.
Uniqueness
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the combination of the bromine atom, the 2-methyl-1H-imidazol-1-yl group, and the benzaldehyde moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other imidazole derivatives.
特性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
5-bromo-2-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3 |
InChIキー |
WYXHBRKYKQYWPN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
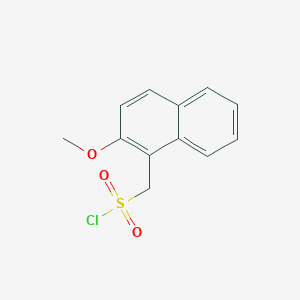
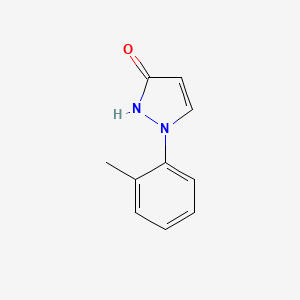
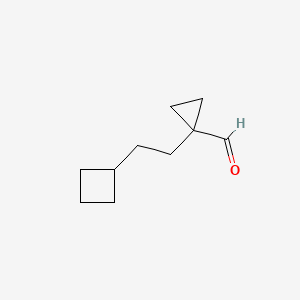
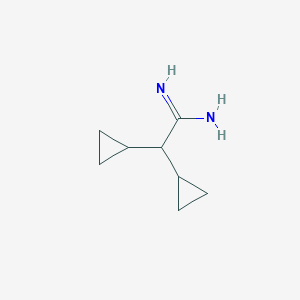
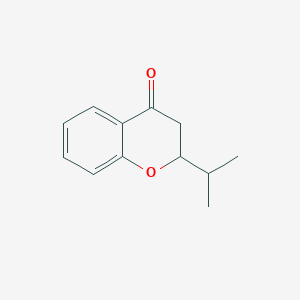
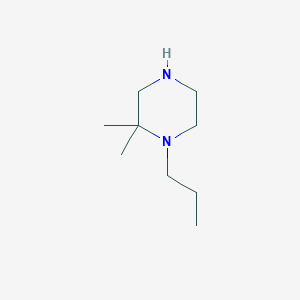
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
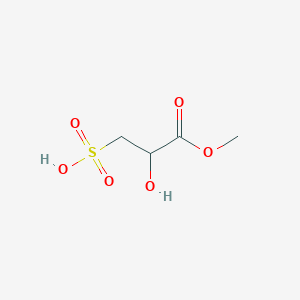

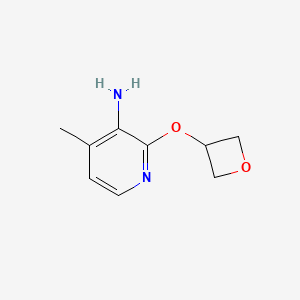
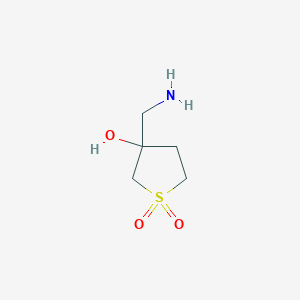
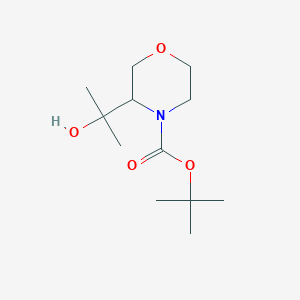
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)
